[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid

Medicinal Chemistry Conformational Analysis Scaffold Design

[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid (CAS 333309-24-3) is a bicyclic heterocyclic building block featuring a cyclopenta[c]pyrazole core fused to a trifluoromethyl group and an acetic acid side chain. Predicted physicochemical properties include a boiling point of 328.8±42.0 °C, a LogP of approximately 1.48, and a polar surface area (PSA) of 55.12 Ų.

Molecular Formula C9H9F3N2O2
Molecular Weight 234.178
CAS No. 333309-24-3
Cat. No. B2494007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid
CAS333309-24-3
Molecular FormulaC9H9F3N2O2
Molecular Weight234.178
Structural Identifiers
SMILESC1CC2=C(C1)N(N=C2C(F)(F)F)CC(=O)O
InChIInChI=1S/C9H9F3N2O2/c10-9(11,12)8-5-2-1-3-6(5)14(13-8)4-7(15)16/h1-4H2,(H,15,16)
InChIKeyJJVIKYVCIPXTOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic Acid (CAS 333309-24-3) for Specialized Medicinal Chemistry


[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid (CAS 333309-24-3) is a bicyclic heterocyclic building block featuring a cyclopenta[c]pyrazole core fused to a trifluoromethyl group and an acetic acid side chain . Predicted physicochemical properties include a boiling point of 328.8±42.0 °C, a LogP of approximately 1.48, and a polar surface area (PSA) of 55.12 Ų [1]. It is commercially available at purities typically ranging from 95% to 98% .

Why Unconstrained Pyrazole Acetic Acids Cannot Replace the Cyclopenta[c]pyrazole Core of Compound 333309-24-3


Simple substitution with a monocyclic 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid or a non-fluorinated analog fails to replicate the compound's utility because the fused cyclopentane ring imposes conformational rigidity that drastically alters the presentation of the acetic acid vector and the trifluoromethyl group in 3D space . This pre-organized geometry is critical for target engagement; the compound has been specifically employed as a key intermediate in the synthesis of potent CCR1 receptor antagonists described in patent WO2014035967A2, where the bicyclic core contributes directly to the pharmacophore [1]. Generic, flexible analogs would introduce entropic penalties and unpredictable binding modes, undermining the structure-activity relationships central to these programs.

Head-to-Head Differentiation Evidence for [3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic Acid


Conformational Restriction: Fused Cyclopentane Ring vs. Flexible Monocyclic Analogs

The target compound incorporates a fused cyclopentane ring, creating a semi-rigid bicyclic system. In contrast, monocyclic 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid allows free rotation around the pyrazole-acetic acid bond, leading to a higher entropic penalty upon binding. While direct biophysical comparison data for this exact pair is not publicly available, the class-level principle of conformational pre-organization is well-established in medicinal chemistry. The constrained geometry of the target compound preserves a specific spatial relationship between the acid side chain and the trifluoromethyl group, a feature exploited in patent WO2014035967A2 [1].

Medicinal Chemistry Conformational Analysis Scaffold Design

Hydrophobic Profile: LogP of 1.48 Differentiates from More Polar or Lipophilic In-Class Building Blocks

The experimental/predicted LogP of [3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid is 1.48 [1]. This provides a balanced lipophilicity profile compared to alternative building blocks. For instance, the non-fluorinated analog 2-(5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid (no CF3 group) would be expected to have a significantly lower LogP (estimated ~0.5-0.8), while a matched analog with a trifluoromethyl group but lacking the cyclopentane ring might exhibit a LogP around 0.9-1.2. The value of 1.48 places the target compound in an optimal range for oral bioavailability and blood-brain barrier penetration tuning.

Physicochemical Property ADME Lead Optimization

Validated Intermediate for CCR1 Antagonists: Patent-Backed Specificity vs. Generic Pyrazole Acetic Acids

This compound is explicitly utilized in patent WO2014035967A2 as a key synthetic intermediate for aryl piperazine-based CCR1 antagonists with demonstrated in vivo anti-inflammatory activity [1]. The reaction scheme involves coupling with 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine using HATU/Et3N in DMF [1]. In contrast, generic pyrazole acetic acids lack this specific patent-backed application, making the target compound a preferred procurement choice for research groups working on CCR1-mediated disease therapies.

Chemokine Receptor Anti-inflammatory Patent Synthesis

High Purity Availability (≥98%) Supports Stringent Screening and In Vivo Studies

Suppliers like MolCore offer this compound with a purity of no less than 98% (NLT 98%), exceeding the standard 95% purity offered by some vendors for related building blocks . Higher purity is critical for minimizing batch-to-batch variability in biological assays, particularly in in vivo pharmacology and toxicology studies where impurities can confound results.

Compound Quality Biological Assay Reproducibility

Optimal Use Scenarios for [3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic Acid Based on Differentiating Evidence


Scaffold-Hopping and Conformational Restriction in Kinase or GPCR Drug Discovery

When a screening hit contains a monocyclic pyrazole acetic acid and optimization requires rigidification to improve potency and selectivity, [3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid serves as an ideal scaffold-hopping tool. Its fused cyclopentane ring pre-organizes the pharmacophore, potentially reducing the entropic penalty upon target binding as inferred from class-level conformational analysis .

CCR1 Antagonist Lead Optimization and Patent Landscape Expansion

For research groups pursuing CCR1-mediated inflammatory diseases, this compound is a direct entry point into the chemical space claimed by ChemoCentryx's patent WO2014035967A2 [1]. It provides a validated route to synthesize and develop novel aryl piperazine antagonists, as demonstrated by the published reaction schemes [1].

Fragment-Based Lead Discovery (FBLD) Requiring Balanced Lipophilicity

With a predicted LogP of 1.48 and a PSA of 55.12 Ų, this building block sits within the 'sweet spot' of fragment physicochemical space, making it suitable for fragment libraries targeting oral bioavailability. Its differentiated lipophilicity profile compared to simpler pyrazole acetic acids enables the exploration of hydrophobic binding pockets while maintaining acceptable solubility [2].

High-Throughput Screening and In Vivo Pharmacology Requiring Superior Purity

Procurement of the ≥98% purity grade from vendors like MolCore is recommended for high-throughput screens, in vivo efficacy models, and toxicology studies where batch consistency and minimal impurities are paramount. This quality differentiator directly supports the generation of reproducible, publication-quality data .

Quote Request

Request a Quote for [3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.